5-Chlorothiophene-2-thiol
Overview
Description
5-Chlorothiophene-2-thiol is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the 5-position and a thiol group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2-thiol can be achieved through various methods. One common approach involves the chlorination of thiophene followed by thiolation. For instance, 5-chlorothiophene can be synthesized by treating thiophene with a chlorinating agent such as sulfuryl chloride. The resulting 5-chlorothiophene can then be converted to this compound by reacting it with a thiolating agent like thiourea under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and thiolation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenes with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-chlorosuccinimide and nucleophiles such as amines or thiols are frequently used.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiophenes with various substituents.
Substitution: Halogenated thiophenes, amino thiophenes.
Scientific Research Applications
5-Chlorothiophene-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects. The chlorine atom enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Thiophene-2-thiol: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Bromothiophene-2-thiol: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and biological activity.
2-Chlorothiophene: Chlorine substitution at the 2-position instead of the 5-position, affecting its reactivity and use in synthesis.
Uniqueness: 5-Chlorothiophene-2-thiol is unique due to the presence of both a chlorine atom and a thiol group on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chlorothiophene-2-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClS2/c5-3-1-2-4(6)7-3/h1-2,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFOVVANBMXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485170 | |
Record name | 2-chloro-5-thiophenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-97-9 | |
Record name | 2-chloro-5-thiophenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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